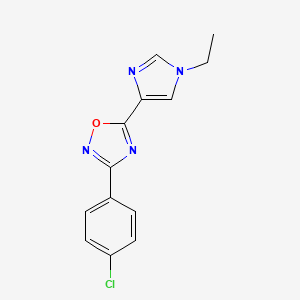![molecular formula C15H16F3N3O2S B6462700 4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole CAS No. 2549050-93-1](/img/structure/B6462700.png)
4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle, and an azetidine ring, which is a type of saturated heterocycle . The trifluoromethyl group and the benzenesulfonyl group are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole and azetidine rings, along with the trifluoromethyl and benzenesulfonyl groups, would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the specific conditions under which it is used. The pyrazole and azetidine rings might undergo reactions at their nitrogen atoms, while the trifluoromethyl and benzenesulfonyl groups could potentially participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. If it has promising properties for use in fields like medicine or materials science, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .
Propiedades
IUPAC Name |
4-methyl-1-[[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S/c1-11-6-19-20(7-11)8-12-9-21(10-12)24(22,23)14-5-3-2-4-13(14)15(16,17)18/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHMZNWZECFRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfanyl]-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6462617.png)
![2-[(1-methanesulfonylpiperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462624.png)
![5-methoxy-2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462637.png)
![2-(2-chlorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6462644.png)
![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462652.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462658.png)

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B6462676.png)

![3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6462692.png)
![N-methyl-3-(trifluoromethyl)-N-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyridin-2-amine](/img/structure/B6462699.png)
![[(2Z)-3-(acetylcarbamoyl)-6-chloro-2H-chromen-2-ylidene]amino acetate](/img/structure/B6462730.png)
![2-[1-(2-bromobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine](/img/structure/B6462732.png)
![5-({3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2-methoxybenzamide](/img/structure/B6462737.png)